

Geochemical behavior of Thorium-230 in seawater

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An In-depth Technical Guide to the Geochemical Behavior of **Thorium-230** in Seawater

Introduction

Thorium-230 (²³⁰Th), historically known as ionium, is a naturally occurring radionuclide and a key intermediate in the Uranium-238 (²³⁸U) decay series. Its unique geochemical behavior in the marine environment makes it an invaluable tool for oceanographers and paleoclimatologists. Produced at a well-constrained rate from the decay of dissolved Uranium-234 (²³⁴U), ²³⁰Th is highly reactive with particles in seawater.[1][2] This particle affinity leads to its rapid removal from the water column—a process known as scavenging—and subsequent burial in marine sediments.[1] The disequilibrium between the long-lived, soluble parent (²³⁴U) and the short-lived, insoluble daughter (²³⁰Th) provides a powerful "stopwatch" to quantify processes such as particle sinking rates, sediment accumulation, and ocean circulation on timescales ranging from decades to hundreds of thousands of years.[1][3]

This guide provides a comprehensive overview of the core principles governing the distribution and cycling of ²³⁰Th in seawater, details the analytical protocols for its measurement, and presents key quantitative data for researchers and scientists.

Core Geochemical Principles

The marine geochemistry of ²³⁰Th is governed by its production, its chemical speciation and reactivity, and its ultimate removal from the water column.



Production from Uranium-234 Decay

The primary source of ²³⁰Th in the ocean is the in-situ alpha decay of its parent isotope, ²³⁴U.[2] Uranium exists in seawater as the highly soluble and stable uranyl carbonate complex (UO₂(CO₃)₃⁴⁻), resulting in a uniform concentration and isotopic composition throughout the oceans, proportional to salinity.[4][5] This uniform distribution of ²³⁴U provides a constant and predictable source of ²³⁰Th throughout the water column.[2] The production of ²³⁰Th occurs as part of the ²³⁸U decay series:

- 238U (Half-life: 4.47 billion years) \rightarrow α decay \rightarrow 234Th (Half-life: 24.1 days)
- 234 Th $\rightarrow \beta$ decay $\rightarrow ^{234}$ Pa (Half-life: 1.17 minutes)
- 234 Pa \rightarrow β decay \rightarrow 234 U (Half-life: 245,500 years)[6]
- $^{234}U \rightarrow \alpha \text{ decay } \rightarrow ^{230}\text{Th (Half-life: } \sim 75,700 \text{ years)[6][7]}$

Scavenging and Particle Reactivity

Upon production, ²³⁰Th exists in the +4 oxidation state (Th(IV)) and is extremely insoluble in seawater, likely forming species such as Th(OH)₄.[2][8] This characteristic makes it highly "particle-reactive," meaning it readily adsorbs onto the surfaces of suspended particulate matter.[1][8] This removal process, termed scavenging, transfers ²³⁰Th from the dissolved phase to the particulate phase. The efficiency of scavenging is influenced by the concentration and composition of particles in the water column; areas with higher particle fluxes, such as continental margins or zones of high biological productivity, exhibit more intense ²³⁰Th scavenging.[9][10]

Due to this rapid scavenging, the residence time of ²³⁰Th in the water column is very short (on the order of years to decades) relative to its radioactive half-life and the mixing time of the ocean.[1] For instance, the residence time in the deep ocean is estimated to be around 20 years.[3]

Sedimentation and the Principle of ²³⁰Th Normalization

Once associated with particles, ²³⁰Th is transported to the seafloor via sinking. Over timescales longer than the ocean mixing time, the flux of ²³⁰Th sedimenting onto the seafloor is assumed



to be in equilibrium with its production rate in the overlying water column.[7][11] This balance forms the basis of the ²³⁰Th normalization technique, a cornerstone of paleoceanography.[4][7] By measuring the concentration of scavenged ²³⁰Th in a sediment layer and knowing its production rate, one can calculate the total mass flux of sediment to that location. This allows for the reconstruction of past changes in dust deposition, biological export production, and sediment focusing by ocean currents.[11][12][13]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the geochemical behavior of ²³⁰Th.

Property	Value	Reference
Half-Life (t½)	75,700 ± 200 years	[7]
Parent Isotope	Uranium-234 (²³⁴ U)	[2]
Decay Mode	Alpha (α) emission	[6]
Decay Product	Radium-226 (²²⁶ Ra)	[3]
Production Rate in Seawater	~0.0267 dpm m ⁻³ yr ⁻¹ (disintegrations per minute per cubic meter per year)	[3]

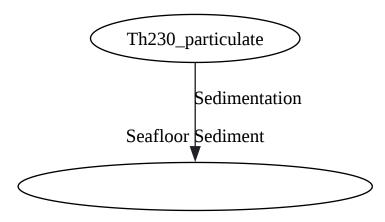
Table 1: Nuclear Properties and Production Rate of Thorium-230.



Parameter	Value Range	Notes	Reference
Dissolved Concentration	~0.1 picomolar (average)	Increases with depth due to accumulation from decay and scavenging.	[1]
Water Column Residence Time	10 - 40 years	Significantly shorter than its half-life due to rapid scavenging.	[1]
Partition Coefficient (Kd)	10 ⁶ - 10 ⁷ (L/kg)	Highly variable; depends on particle type (e.g., opal, carbonate, organic matter, metal oxides) and size.	[14]
²³¹ Pa/ ²³⁰ Th Production Ratio	0.093	Used to trace deep water circulation, as ²³¹ Pa is less particle-reactive.	[15]

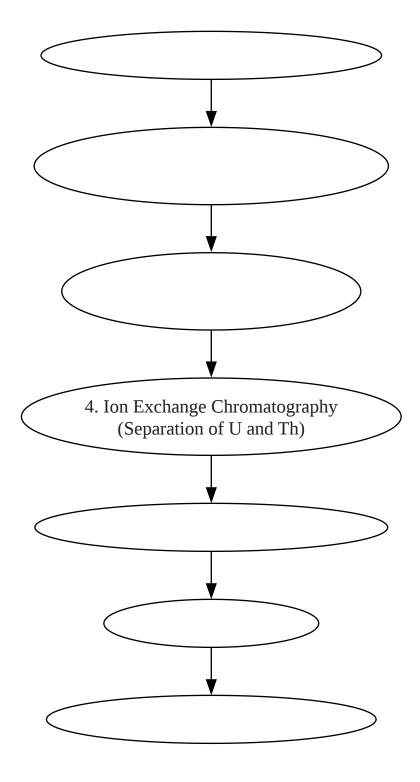
Table 2: Key Geochemical Parameters of **Thorium-230** in Seawater.

Visualizing Geochemical Pathways and Workflows



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Experimental Protocols

The accurate determination of ²³⁰Th in marine sediments is critical for its application in paleoceanography. Modern methods rely on inductively coupled plasma mass spectrometry



(ICP-MS), which offers high precision and sample throughput compared to older decay-counting techniques.[7][13]

Determination of ²³⁰Th in Marine Sediments via ICP-MS

Objective: To precisely measure the isotopic composition of thorium and uranium to quantify the concentration of scavenged (excess) ²³⁰Th.

Methodology:

- Sample Preparation and Digestion:
 - An accurately weighed aliquot of dried and homogenized sediment (typically 50-100 mg) is placed into a clean Teflon beaker.
 - A calibrated amount of an artificial isotopic spike (e.g., ²²⁹Th and/or ²³⁶U) is added to the sample. This spike serves as an internal standard to correct for procedural analyte loss and to determine the absolute concentrations.[4]
 - o The sample is completely dissolved (total digestion) using a combination of strong mineral acids, typically involving repeated digestions with hydrofluoric (HF), nitric (HNO₃), and perchloric (HClO₄) acids at elevated temperatures. This ensures that all minerals, including resistant detrital phases, are dissolved.
- Chemical Separation and Purification:
 - The digested sample solution is evaporated to dryness and redissolved in a dilute acid matrix (e.g., 8M HNO₃).
 - Thorium and uranium are chemically separated from the bulk sample matrix and from each other using anion-exchange chromatography.[4]
 - The sample is loaded onto a column packed with a suitable anion-exchange resin. Matrix elements are washed from the column, while Th and U are retained.
 - Th and U are then sequentially eluted from the column using different acid molarities (e.g., Th with HCl, U with H₂O or dilute HCl).



- · Mass Spectrometric Analysis:
 - The purified Th and U fractions are diluted and introduced into an ICP-MS instrument (often a multi-collector or high-resolution sector-field ICP-MS for highest precision).
 - The instrument measures the ion beam intensities for the relevant isotopes (e.g., ²²⁹Th, ²³⁰Th, ²³²Th, ²³²U, ²³⁵U, ²³⁸U).[4]
 - Measured counts per second are corrected for instrumental background and mass fractionation.[4]
- Data Calculation and Correction for Excess ²³⁰Th:
 - The measured isotope ratios (e.g., ²³⁰Th/²²⁹Th) are used along with the known spike concentration to calculate the total concentration of ²³⁰Th in the original sample.
 - The total measured ²³⁰Th is then corrected to determine the "excess" ²³⁰Th (²³⁰Th_{ex}), which is the fraction scavenged from the water column. This requires subtracting two components:[4][16]
 - Detrital ²³⁰Th: Thorium that was incorporated into lithogenic mineral lattices on land and transported to the ocean. This is estimated by measuring ²³²Th (an exclusively detrital isotope) and assuming a constant ²³⁸U/²³²Th activity ratio for the detrital material.
 - Authigenic ²³⁰Th: Thorium produced within the sediment by the decay of authigenic uranium (uranium precipitated from seawater into the sediment). This is calculated from the measured authigenic ²³⁴U activity.
 - Finally, the calculated ²³⁰Th_{ex} is decay-corrected to the time of deposition to determine its initial activity (²³⁰Th_{ex}⁰), which is then used for flux calculations.[7]

Conclusion

The geochemical behavior of **Thorium-230** is characterized by its constant production from dissolved uranium, its profound insolubility and particle reactivity, and its subsequent removal to the seafloor. This predictable cycle makes ²³⁰Th an exceptionally robust tracer for quantifying particle dynamics and sediment accumulation in the ocean. The widespread adoption of



precise ICP-MS techniques has solidified the role of ²³⁰Th normalization as an essential tool for reconstructing past ocean conditions, providing critical data for understanding ocean biogeochemistry and climate change.

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